6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline
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Overview
Description
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring The compound also features a chloro substituent at the 6-position of the quinoline ring, an azetidine ring, and a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on certain kinases .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have shown various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline at different dosages in animal models have not been reported. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinoline ring, especially at the nitrogen atom, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, are well-known for their antimalarial properties.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain pyrazole moieties, are used as anti-inflammatory and anti-obesity agents, respectively.
Azetidine Derivatives: Azetidine-containing compounds, such as azetidine-2-carboxylic acid, are studied for their potential biological activities.
Uniqueness
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline is unique due to its combination of a quinoline core, a chloro substituent, an azetidine ring, and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c1-12-7-19-22(8-12)11-13-9-21(10-13)17-5-2-14-6-15(18)3-4-16(14)20-17/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWXKCDKBCYOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(C=C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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